molecular formula C20H25N3O5S3 B11345122 N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B11345122
M. Wt: 483.6 g/mol
InChI Key: DQGAEYRJZZMWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a combination of pyrrolidine, thiophene, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and thiophene sulfonyl intermediates, which are then coupled with the piperidine-4-carboxamide core. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents such as EDCI or DCC. The reaction conditions often involve the use of organic solvents like dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl groups can produce thiols or sulfides .

Scientific Research Applications

N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with protein targets, potentially inhibiting their activity. The pyrrolidine and thiophene rings contribute to the compound’s overall binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to its combination of pyrrolidine, thiophene, and piperidine rings, which confer distinct structural and biological properties. This combination allows for enhanced binding interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C20H25N3O5S3

Molecular Weight

483.6 g/mol

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H25N3O5S3/c24-20(16-9-13-23(14-10-16)31(27,28)19-4-3-15-29-19)21-17-5-7-18(8-6-17)30(25,26)22-11-1-2-12-22/h3-8,15-16H,1-2,9-14H2,(H,21,24)

InChI Key

DQGAEYRJZZMWRS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.